molecular formula C21H17NO5 B2454195 5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]furan-3-carboxylic acid CAS No. 1936714-49-6

5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]furan-3-carboxylic acid

Cat. No.: B2454195
CAS No.: 1936714-49-6
M. Wt: 363.369
InChI Key: FJRPHUQMQXSZES-UHFFFAOYSA-N
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Description

5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]furan-3-carboxylic acid is a complex organic compound characterized by its unique structure, which includes a furan ring, a fluorenylmethoxycarbonyl (Fmoc) group, and a carboxylic acid functional group. This compound is often used in the field of organic chemistry, particularly in peptide synthesis and as a protecting group for amino acids.

Preparation Methods

The synthesis of 5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]furan-3-carboxylic acid typically involves multiple steps One common method starts with the protection of the amino group using the Fmoc groupThe specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .

Chemical Reactions Analysis

5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]furan-3-carboxylic acid undergoes several types of chemical reactions:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other functional groups.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]furan-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]furan-3-carboxylic acid involves its ability to act as a protecting group for amino acids. The Fmoc group protects the amino group during peptide synthesis, preventing unwanted side reactions. The compound can be selectively removed under mild conditions, allowing for the sequential addition of amino acids to form peptides. The molecular targets and pathways involved in its action are primarily related to its role in peptide synthesis .

Comparison with Similar Compounds

5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]furan-3-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which combines the Fmoc group with a furan ring and a carboxylic acid group, providing distinct reactivity and applications in organic synthesis.

Properties

IUPAC Name

5-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]furan-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17NO5/c23-20(24)13-9-14(26-11-13)10-22-21(25)27-12-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-9,11,19H,10,12H2,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJRPHUQMQXSZES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC4=CC(=CO4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1936714-49-6
Record name 5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]furan-3-carboxylic acid
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